molecular formula C20H22N2O2S2 B2445964 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896607-30-0

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2445964
CAS RN: 896607-30-0
M. Wt: 386.53
InChI Key: SYNDBXLGKZSPIC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, also known as DMTEB, is a chemical compound that has shown promising results in scientific research applications. DMTEB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated their potential in photodynamic therapy (PDT) for cancer treatment. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, indicating significant potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and UV Protection for Textiles

  • Thiazole Azodyes with Sulfonamide Moiety : Research on thiazole azodyes containing a sulfonamide group has shown their effectiveness in providing UV protection and antimicrobial properties to cotton fabrics. These dyes enhance the fabric's dyeability alongside offering practical benefits such as UV protection and antibacterial properties, demonstrating a novel application of sulfonamide derivatives in material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer and DNA Interaction Studies

  • Copper(II)-Sulfonamide Complexes : A study involving mixed-ligand copper(II)-sulfonamide complexes highlighted their DNA binding, cleavage, and genotoxicity properties, along with anticancer activity. These complexes showed a significant potential to interact with DNA and exhibit antiproliferative activity against cancer cells, emphasizing the role of the N-sulfonamide derivative in influencing the interaction with DNA and the biological activity of these compounds (González-Álvarez et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

  • Schiff Bases of Sulfa Drugs : Schiff bases derived from sulfa drugs have been evaluated for their enzyme inhibition properties, including their effects on cholesterol esterase, tyrosinase, and α-amylase. These studies involve molecular docking to understand the interaction between these compounds and enzymes, providing a basis for developing therapeutic agents targeting specific enzyme pathways (Alyar et al., 2019).

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties may contribute to the compound’s interaction with its targets.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Compounds with a thiazole ring have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution in the body and its interaction with its targets . .

properties

IUPAC Name

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-5-4-6-17(11-14)20-22-18(13-25-20)9-10-21-26(23,24)19-8-7-15(2)16(3)12-19/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDBXLGKZSPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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